Anethole
Overview
Description
. It is a phenylpropanoid, a class of organic compounds consisting of a benzene ring attached to a propene chain. Anethole is widely used as a flavoring agent in the food industry and as a fragrance in cosmetics and perfumery .
Mechanism of Action
Target of Action
Anethole, a natural phenylpropanoid, has been found to interact with several targets in the body. It has been shown to modulate various molecules such as the mammalian target of rapamycin (mTOR), and peroxisome proliferator-activated receptor gamma (PPAR-γ) . These targets play crucial roles in cellular processes like protein synthesis, cell growth, and inflammation .
Mode of Action
This compound exerts its effects through several mechanisms. It inhibits oxidative stress and inflammation, thereby reducing damage to cells . It also stimulates insulin secretion from β-cells, which is crucial for glucose metabolism . Furthermore, it modulates the mTOR/PPARγ axis, which is involved in cell growth and metabolism .
Biochemical Pathways
This compound influences several biochemical pathways. It enhances mitochondrial biogenesis, which is essential for energy production within cells . It also modulates the mTOR/PPARγ axis, affecting cellular growth and metabolism . Additionally, it mediates oxidative stress, which can lead to cellular damage .
Pharmacokinetics
It’s known that this compound is widely used in food and pharmaceutical industries, suggesting it has acceptable bioavailability
Result of Action
This compound has been found to have multiple beneficial effects on human health. It has anti-inflammatory, anticarcinogenic, antidiabetic, immunomodulatory, neuroprotective, and antithrombotic properties . These effects are mediated by the modulation of several cell signaling pathways, mainly NF-kB and TNF-α signaling, and various ion channels .
Action Environment
This compound’s action can be influenced by environmental factors. For instance, it is highly hydrophobic but soluble in ethanol, a combination that produces the “ouzo effect” . This refers to the phenomenon where anise-flavored liqueurs such as ouzo become opaque when diluted with water due to the formation of a microemulsion . This property could potentially influence the bioavailability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Anethole interacts with various enzymes, proteins, and other biomolecules. It has potent antimicrobial properties, against bacteria, yeasts, and fungi . It has been found to protect against MetS and its associated components . This compound induces anti-MetS effects by different mechanisms, including the inhibition of oxidative stress and inflammation, modulation of various molecules such as the mammalian target of rapamycin (mTOR), and peroxisome proliferator-activated receptor gamma (PPAR-γ), and enhancement of mitochondrial biogenesis .
Cellular Effects
This compound has the potential to effectively protect against the key features of MetS via various mechanisms, including antioxidant and anti-inflammatory effects, stimulating insulin secretion from β-cells, mediating oxidative stress, modulation of the mTOR/PPARγ axis, arterial remodeling, and improvement of vascular relaxation . It also has the potential to inhibit H2O2-induced NF-kB activation .
Molecular Mechanism
This compound modulates several molecular pathways that are implicated in the pathogenesis of MetS . It induces anti-MetS effects by different mechanisms, including the inhibition of oxidative stress and inflammation, modulation of various molecules such as the mammalian target of rapamycin (mTOR), and peroxisome proliferator-activated receptor gamma (PPAR-γ), and enhancement of mitochondrial biogenesis .
Temporal Effects in Laboratory Settings
This compound has shown to amplify GSH renal content and SOD, CAT, and GPx activities and prohibit the amplified levels of MDA, indicating lower lipid peroxidation . These results suggest that RIR-induced oxidative stress might be managed by this compound due to its efficient antioxidant ability .
Dosage Effects in Animal Models
In pain models of inflammatory origin, this compound (62.5, 125, 250, and 500 mg/kg) showed an antinociceptive effect . It also has the potential to protect against the key features of MetS via various mechanisms .
Metabolic Pathways
The primary metabolic pathways for this compound include O-demethylation, oxidation of the C3-side chain, and conjugation with glucuronic acid, glycine, sulfate, and glutathione .
Transport and Distribution
This compound satisfies Lipinski’s rule of five, which includes properties like molecular weight, octanol/water partition coefficient, hydrogen bond donors, and hydrogen bond acceptors . This suggests that this compound has good bioavailability and can be distributed within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anethole can be synthesized through the reaction of p-anisole with propionic anhydride in the presence of a dehydrating agent at temperatures ranging from 90 to 150 degrees Celsius . This method ensures a high reaction conversion rate while reducing the requirements on reaction equipment, making it cost-effective for industrial applications.
Industrial Production Methods: Industrial production of this compound typically involves the rectification of crude sulfate turpentine or the organic synthesis starting from methylchavicol or anisole . The synthetic trans-anethole obtained through these methods may contain higher amounts of the cis-isomer compared to the natural compound .
Chemical Reactions Analysis
Types of Reactions: Anethole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to anisaldehyde using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Hydrogenation of this compound can yield dihydrothis compound.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of this compound, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Anisaldehyde.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Anethole has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other aromatic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer, antidiabetic, and neuroprotective effects.
Industry: Utilized as a flavoring agent in food products and as a fragrance in cosmetics and perfumery.
Comparison with Similar Compounds
Estragole: Found in tarragon and basil, used as a flavoring agent.
Eugenol: Found in clove oil, used for its analgesic and antiseptic properties.
Anethole’s distinct combination of flavor and bioactivity makes it a valuable compound in various fields, from food and cosmetics to medicine and scientific research.
Properties
IUPAC Name |
1-methoxy-4-[(Z)-prop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVINXPYWBROJD-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058651 | |
Record name | (Z)-Anethole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Anethole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25679-28-1, 4180-23-8 | |
Record name | cis-Anethole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25679-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-Anethole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025679281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-Anethole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-anethole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANETHOLE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78AWK1V4GL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Anethole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
22.5 °C | |
Record name | Anethole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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